molecular formula C14H14N2O3 B5045077 2,2-diphenoxyacetohydrazide

2,2-diphenoxyacetohydrazide

Cat. No.: B5045077
M. Wt: 258.27 g/mol
InChI Key: MAIJJIZWWCLCSH-UHFFFAOYSA-N
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Description

2,2-Diphenoxyacetohydrazide is an organic compound characterized by the presence of two phenoxy groups attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenoxyacetohydrazide typically involves the reaction of phenoxyacetic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-diphenoxyacetohydrazide, particularly in its antibacterial activity, involves the inhibition of bacterial enzymes. For instance, it has been shown to inhibit the MurD enzyme in Staphylococcus aureus, which is crucial for peptidoglycan biosynthesis in bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenoxyacetohydrazide is unique due to the presence of two phenoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2,2-diphenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-16-13(17)14(18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10,14H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIJJIZWWCLCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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